methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate
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Overview
Description
Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate is a multi-substituted conjugated diene. Conjugated dienes are compounds with alternating double bonds, which make them highly reactive and useful in various chemical reactions.
Preparation Methods
The synthesis of methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate can be achieved through a stereoselective one-pot synthesis method. This involves the reaction of ketene dithioacetal with a variety of aromatic ketone compounds. The reaction is typically carried out in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The process consists of a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, subsequent intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .
Chemical Reactions Analysis
Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the diene.
Cyclization: The compound can participate in cyclization reactions, forming cyclic structures under appropriate conditions.
Scientific Research Applications
Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s reactivity makes it useful in studying biological processes and developing new biochemical assays.
Mechanism of Action
The mechanism of action of methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in pericyclic reactions, such as electrocyclic ring-opening and ring-closing reactions. These reactions are stereospecific and can be influenced by thermal or photochemical conditions. The compound’s reactivity and ability to form stable intermediates make it a valuable tool in studying molecular mechanisms and pathways .
Comparison with Similar Compounds
Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate can be compared with other similar compounds, such as:
Pellitorine: A natural compound with a 2,4-dienamide moiety, known for its antibacterial and anticancer activities.
Piperovatine: Another natural compound with a 2,4-dienamide moiety, exhibiting anti-inflammatory and antifungal activities.
Trichostatin A: A compound with a 2,4-dienamide moiety, used as an antifungal agent.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-10(14)11(12(15)16-2)4-3-5-13-6-8-17-9-7-13/h3-5H,6-9H2,1-2H3/b5-3+,11-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOZGFGYQFXRQV-KFHPBGSASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CN1CCOCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C=C/N1CCOCC1)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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